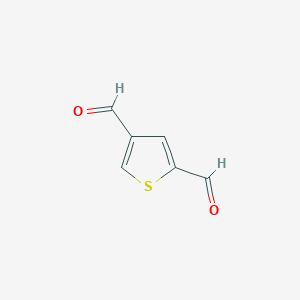

Thiophene-2,4-dicarbaldehyde

Overview

Description

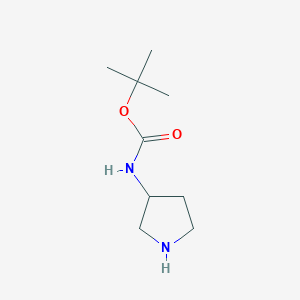

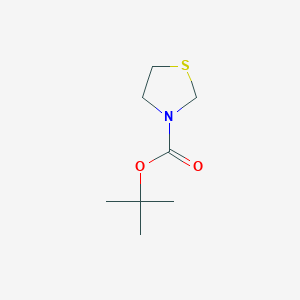

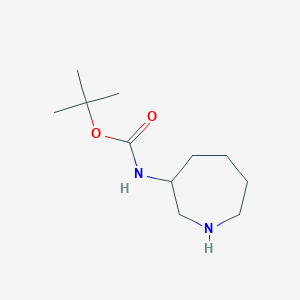

Thiophene-2,4-dicarbaldehyde is a chemical compound with the CAS Number: 932-93-4 . It has a molecular weight of 140.16 and its IUPAC name is 2,4-thiophenedicarbaldehyde . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .

Molecular Structure Analysis

The molecular structure of Thiophene-2,4-dicarbaldehyde is represented by the InChI code 1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H . The key for this structure is JJUMWUDQTQMMGT-UHFFFAOYSA-N .

Chemical Reactions Analysis

Thiophene-based compounds, including Thiophene-2,4-dicarbaldehyde, are known for their role in the advancement of organic semiconductors . They are also used in the synthesis of π-conjugated Schiff base oligomers .

Physical And Chemical Properties Analysis

Thiophene-2,4-dicarbaldehyde is a solid compound . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Asymmetric Synthesis

Thiophene-2,4-dicarbaldehyde is used in the asymmetric synthesis of bis-homoallylic alcohols. This process is crucial for creating chiral molecules that are important in pharmaceuticals and agrochemicals .

Synthesis of Arylene Bisimide Derivatives

It serves as a precursor in the synthesis of new symmetrical arylene bisimide derivatives, which are significant in the development of n-type semiconductor materials .

Dialdehyde Monomer in Polymer Synthesis

As a dialdehyde monomer, Thiophene-2,4-dicarbaldehyde is involved in the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers. These copolymers have a uniform p-conjugated segment regulated by organosilicon units and are used in electronic devices .

Biologically Active Compounds

Thiophene derivatives, including Thiophene-2,4-dicarbaldehyde, are explored for their potential as biologically active compounds. They are of interest to medicinal chemists for developing advanced compounds with diverse biological effects .

Solvatochromic Covalent Organic Frameworks (COFs)

This compound is also utilized in creating solvatochromic COFs that exhibit strong and fast solvatochromic responses. These are useful in sensing applications due to their ability to change color with the polarity of the solvent .

Mechanism of Action

Target of Action

Thiophene-2,4-dicarbaldehyde is primarily used as a building block in the construction of covalent organic frameworks (COFs) . These COFs are constructed by the condensation of thiophene-2,4-dicarbaldehyde with other compounds . The primary targets of thiophene-2,4-dicarbaldehyde are therefore the molecules it interacts with to form these COFs.

Mode of Action

Thiophene-2,4-dicarbaldehyde interacts with its targets through a process of condensation . This interaction results in the formation of COFs, which are highly crystalline structures . The mode of action of thiophene-2,4-dicarbaldehyde is therefore the creation of these COFs through its interactions with other molecules.

Biochemical Pathways

The biochemical pathways affected by thiophene-2,4-dicarbaldehyde are those involved in the formation of COFs . These COFs can be used as photocatalysts, and their performance can be regulated by their building blocks . Therefore, the downstream effects of these pathways include the creation of materials with light absorption and optoelectronic properties .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its lipophilicity is measured as a Log Po/w of 1.15 .

Result of Action

The result of the action of thiophene-2,4-dicarbaldehyde is the formation of COFs with light absorption and optoelectronic properties . These COFs can be used as photocatalysts . In one study, a COF created using thiophene-2,4-dicarbaldehyde was found to perform better than another for the oxidation of sulfides with molecular oxygen .

Action Environment

The action of thiophene-2,4-dicarbaldehyde can be influenced by environmental factors. For example, the construction of COFs using thiophene-2,4-dicarbaldehyde was found to be more effective under certain light conditions . Additionally, the stability of the resulting COFs can be influenced by the environment, with one study finding that a COF created using thiophene-2,4-dicarbaldehyde demonstrated exceptional stability .

Safety and Hazards

Future Directions

Thiophene-based compounds, including Thiophene-2,4-dicarbaldehyde, have potential applications in various fields. They play a vital role in medicinal chemistry, helping to improve advanced compounds with a variety of biological effects . They are also used in the production of certain types of polymers, notably polythiophenes, which are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

properties

IUPAC Name |

thiophene-2,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMWUDQTQMMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362852 | |

| Record name | thiophene-2,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-2,4-dicarbaldehyde | |

CAS RN |

932-93-4 | |

| Record name | thiophene-2,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2,4-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)